molecular formula C20H19N3O B2390968 N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide CAS No. 1251545-31-9

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

Cat. No.: B2390968
CAS No.: 1251545-31-9
M. Wt: 317.392
InChI Key: NQENRAOEWSZSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is characterized by a pyrimidine ring attached to a diphenylpropyl group. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Polymer Science and Materials

  • Development of Rigid-Rod Polyamides and Polyimides : Compounds with structural similarities to N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide have been used in the synthesis of rigid-rod polyamides and polyimides. These materials exhibit excellent thermooxidative stability and possess unique physical properties, such as amorphous nature and solubility in polar aprotic solvents and H2SO4 98%. Their thermal properties indicate potential applications in high-performance materials due to their high glass transition temperatures (235 to 285 °C) and no weight loss observed up to 379−417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Molecular Biology and DNA Studies

  • DNA Photolyase Study : Research on cyclobutane pyrimidine dimers, which are major DNA photoproducts induced by UV radiation, has shown that enzymes like DNA photolyase can repair DNA using visible light. This enzyme uses a cofactor that is structurally related to pyrimidine to break the cyclobutane ring of the dimer, highlighting the biological significance of pyrimidine derivatives in repairing DNA damage caused by UV light (Sancar, 1994).

Medicinal Chemistry and Drug Design

  • Anticancer Properties of Ruthenium(II) Complexes : Ruthenium(II) complexes incorporating pyrimidine derivatives demonstrate significant antiproliferative activity against cancer cells. Notably, these complexes, through their unique mechanism of action, including DNA intercalation and mitochondrial targeting, show promise as anticancer drug candidates. Their efficacy against cisplatin-resistant cell lines further underscores their potential in overcoming chemotherapy resistance (Pierroz et al., 2012).

  • Pyrazolopyrimidine Derivatives as Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidine derivatives have demonstrated their potential as anticancer agents, showing dose-dependent cytotoxic activities against liver and breast cancer cells. This highlights the role of pyrimidine derivatives in the development of new therapeutic options for cancer treatment (El-Naggar et al., 2018).

Properties

IUPAC Name

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQENRAOEWSZSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.